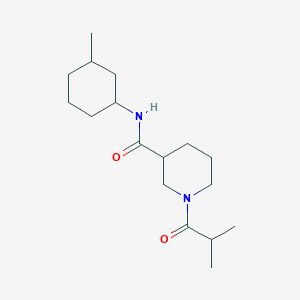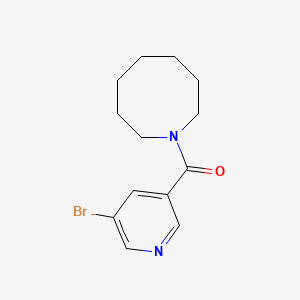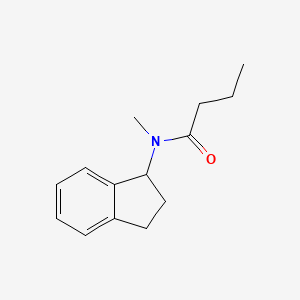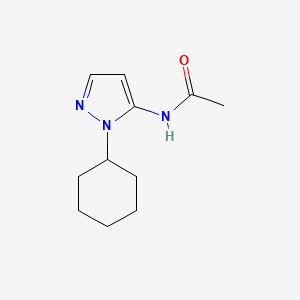
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as MXE, is a synthetic dissociative drug. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative effects. However, it has also been studied for its potential applications in scientific research.
作用机制
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory processes. This results in a dissociative state, characterized by feelings of detachment from one's surroundings and a distorted sense of time and space. N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide also inhibits the reuptake of dopamine, a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects:
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause respiratory depression at high doses. It also causes changes in brain activity, including alterations in EEG patterns and changes in regional blood flow.
实验室实验的优点和局限性
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of glutamate in various neurological disorders. It also has a relatively long half-life, which allows for longer experiments. However, N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has some limitations as well. It has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. It also has a high potential for abuse, which could make it difficult to obtain for research purposes.
未来方向
There are several potential future directions for research on N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide. One area of interest is its potential as a treatment for depression and other mood disorders. N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been shown to have rapid antidepressant effects in animal models, and further research could explore its potential as a clinical treatment. Another area of interest is its potential as a tool for studying the neurobiology of addiction. N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction. Finally, further research could explore the safety and efficacy of N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide in clinical trials, with the goal of developing new treatments for neurological disorders.
合成方法
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized by reacting 3-methylcyclohexanone with 2-methylamino-2-phenylpropan-1-one in the presence of a reducing agent and a catalyst. The resulting product is then reacted with piperidine-3-carboxylic acid to form N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide.
科学研究应用
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects to ketamine and PCP, including NMDA receptor antagonism and dopamine reuptake inhibition. These effects make it a potential tool for studying the neurobiology of addiction, depression, and schizophrenia.
属性
IUPAC Name |
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-12(2)17(21)19-9-5-7-14(11-19)16(20)18-15-8-4-6-13(3)10-15/h12-15H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMVIPRBBSNNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2CCCN(C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)



![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)




![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)